4-Iodooxazole
Overview
Description
4-Iodooxazole is a chemical compound belonging to the oxazole family, characterized by a five-membered ring containing both oxygen and nitrogen atoms. The presence of an iodine atom at the fourth position of the oxazole ring makes this compound particularly interesting for various chemical and biological applications.
Mechanism of Action
Target of Action
The primary targets of 4-Iodooxazole are Alcohol dehydrogenase 1A, 1B, and 1C in humans, and Mycocyclosin synthase in Mycobacterium tuberculosis . These enzymes play crucial roles in metabolic processes. Alcohol dehydrogenases are involved in the breakdown and detoxification of alcohol in the body, while Mycocyclosin synthase is involved in the biosynthesis of mycocyclosin, a compound produced by Mycobacterium tuberculosis .
Mode of Action
It is known that the compound interacts with its targets, possibly inhibiting their function . This interaction could lead to changes in the metabolic processes these enzymes are involved in, potentially affecting the breakdown of alcohol in humans and the production of mycocyclosin in Mycobacterium tuberculosis .
Biochemical Pathways
The biochemical pathways affected by this compound are likely those involving its targets. In humans, this would be the metabolic pathway for alcohol breakdown. In Mycobacterium tuberculosis, it would be the pathway for mycocyclosin biosynthesis .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and effectiveness .
Result of Action
Given its targets, it is likely that the compound could affect metabolic processes in cells, potentially leading to changes in cell function and survival .
Action Environment
The action of this compound could be influenced by various environmental factors. For example, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other compounds. Additionally, the compound’s action could also be influenced by the specific conditions within the cells it targets, such as the intracellular pH and the presence of other metabolites .
Preparation Methods
The synthesis of 4-Iodooxazole typically involves the halogenation of oxazole derivatives. One common method includes the reaction of oxazole with iodine in the presence of a suitable oxidizing agent. This process can be carried out under mild conditions, making it efficient and practical for laboratory-scale synthesis . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Iodooxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cross-Coupling Reactions: this compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.
Scientific Research Applications
4-Iodooxazole has gained significant attention in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: this compound derivatives have shown potential in the development of new drugs, particularly in the fields of oncology and infectious diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
4-Iodooxazole can be compared with other halogenated oxazoles, such as 4-Bromooxazole and 4-Chlorooxazole. While all these compounds share a similar core structure, the presence of different halogen atoms imparts unique reactivity and biological activity. For instance, this compound often exhibits higher reactivity in cross-coupling reactions due to the larger atomic radius and lower bond dissociation energy of the carbon-iodine bond .
Similar Compounds
- 4-Bromooxazole
- 4-Chlorooxazole
- 4-Fluorooxazole
Properties
IUPAC Name |
4-iodo-1,3-oxazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2INO/c4-3-1-6-2-5-3/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRSHCHZHQOGSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1224742-18-0 | |
Record name | 4-iodo-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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